Enhanced Lipophilicity vs. Pyrazine-2-carbaldehyde Drives Distinct Pharmacokinetic Profile
3,5,6-Trimethylpyrazine-2-carbaldehyde exhibits significantly higher lipophilicity compared to the unsubstituted pyrazine-2-carbaldehyde, a key parameter influencing membrane permeability and bioavailability [1]. This is quantitatively reflected in its computed LogP value of 1.21, whereas pyrazine-2-carbaldehyde has a computed LogP of -0.05, indicating a stark difference in partition behavior [2][3]. This difference is directly attributable to the presence of three methyl groups, which enhance hydrophobic interactions. This quantitative difference in lipophilicity dictates that 3,5,6-trimethylpyrazine-2-carbaldehyde will have substantially different absorption and distribution characteristics in biological systems, making it a distinct choice for medicinal chemistry applications where improved membrane penetration is desired.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.21 |
| Comparator Or Baseline | Pyrazine-2-carbaldehyde (CAS 5780-66-5) = -0.05 |
| Quantified Difference | 1.26 LogP units higher |
| Conditions | Computed (XLogP3-AA) from authoritative chemical databases |
Why This Matters
Higher LogP predicts superior membrane permeability, which is a critical selection criterion when designing compounds intended for intracellular targets or CNS penetration.
- [1] PubChem. (2025). 3,5,6-Trimethylpyrazine-2-carbaldehyde (XLogP3-AA). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/18455001 View Source
- [2] PubChem. (2025). Pyrazine-2-carbaldehyde (XLogP3-AA). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/100133 View Source
- [3] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18455001, 3,5,6-Trimethylpyrazine-2-carbaldehyde and CID 100133, Pyrazine-2-carbaldehyde. View Source
